3,6-Dimethyl-4-octyne-3,6-diol

説明

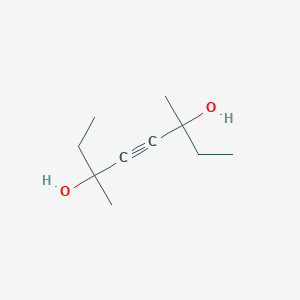

3,6-Dimethyl-4-octyne-3,6-diol is an organic compound characterized by a C10H18O2 molecular formula. ontosight.ai Its structure features an eight-carbon chain with a centrally located triple bond (alkyne) between the fourth and fifth carbon atoms. ontosight.aiontosight.ai Additionally, it possesses two hydroxyl (-OH) groups, one at the third and one at the sixth carbon position. ontosight.ai This bifunctionality, containing both alkyne and diol moieties, makes it a subject of interest in various areas of chemical research. The compound is also known by other names such as Surfynol 82 and has the CAS Registry Number 78-66-0. chemeo.comnist.gov It typically appears as a white to almost white powder or crystalline solid. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Melting Point | 52.0 - 55.0 °C |

| Boiling Point | ~135 °C |

| IUPAC Name | 3,6-dimethyloct-4-yne-3,6-diol |

| CAS Number | 78-66-0 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dimethyloct-4-yne-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYADIDKTLPDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CC(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041475 | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-66-0, 1321-87-5 | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 82 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Surfynol 82 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethyloct-4-yne-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYL-4-OCTYNE-3,6-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO2D7A38Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLOCTYNEDIOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMI4DW1DPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,6 Dimethyl 4 Octyne 3,6 Diol

Regio- and Stereoselective Alkyne Hydroboration and Subsequent Oxidation Protocols

The hydroboration-oxidation of alkynes is a powerful two-step pathway for producing carbonyl compounds and alcohols. libretexts.orglibretexts.orgchemistrysteps.com For the synthesis of diols like 3,6-Dimethyl-4-octyne-3,6-diol, this method requires careful control over the regioselectivity and stereoselectivity of the reaction. The process involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond, followed by oxidation, which replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

The initial hydroboration step is a syn-addition, meaning the hydrogen and the boron group add to the same face of the alkyne triple bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This stereospecificity is crucial for controlling the final stereochemistry of the diol. In the case of internal alkynes, such as the precursor to this compound, using a bulky borane (B79455) reagent like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is essential to prevent a second hydroboration from occurring on the resulting vinylborane (B8500763). libretexts.orglibretexts.org

The regioselectivity, or the placement of the boron atom on a specific carbon of the alkyne, is influenced by steric and electronic factors. chemistrysteps.com For an unsymmetrical internal alkyne, the boron atom preferentially adds to the less sterically hindered carbon atom. chemistrysteps.com Subsequent oxidation of the vinylborane intermediate, typically with hydrogen peroxide (H₂O₂) in a basic solution, proceeds with retention of stereochemistry, yielding an enol that tautomerizes to a more stable ketone. masterorganicchemistry.com To achieve a diol, the starting material would need to already contain a hydroxyl group or the reaction would need to be adapted for a double hydroboration, which can be challenging to control. masterorganicchemistry.com

Recent advancements have focused on transition-metal-catalyzed hydroboration to enhance regioselectivity. dicp.ac.cnrsc.org Catalysts based on copper, rhodium, or iridium can direct the hydroboration to specific positions on the alkyne, offering a more controlled route to complex alcohols. dicp.ac.cnnih.gov

Optimized Grignard Reagent-Mediated Synthetic Routes for Diol Formation

The synthesis of acetylenic diols using Grignard reagents is a classic and effective method. cdnsciencepub.com The process involves the reaction of an acetylenic Grignard reagent with a carbonyl compound, such as a ketone or aldehyde. cdnsciencepub.com For this compound, this can be achieved by reacting the Grignard reagent of an appropriate acetylenic alcohol with a ketone. For instance, the dimagnesium bromide of an ethynyl (B1212043) alcohol can react with a ketone like methyl ethyl ketone to form the target diol. cdnsciencepub.com

Optimization of this route focuses on improving yields and minimizing side reactions. Key factors include the choice of solvent, temperature, and the nature of the Grignard reagent itself. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate the Grignard reagent effectively. cdnsciencepub.comcdnsciencepub.com Reaction conditions are often kept mild to prevent unwanted side reactions.

A significant improvement in this methodology involves the use of lithium naphthalene (B1677914) in THF. cdnsciencepub.comcdnsciencepub.com This system facilitates the formation of dilithio derivatives of acetylenic carbinols, which then react with ketones to produce acetylenic diols in good yields. cdnsciencepub.comcdnsciencepub.com This one-step procedure for chain-lengthening simplifies the synthesis of long-chain diols. cdnsciencepub.com

Table 1: Comparison of Metallating Agents in Acetylenic Diol Synthesis

| Metallating Agent | Yield (%) |

|---|---|

| Lithium Naphthalene | Optimum |

| Sodium Naphthalene | Low |

| n-Butylmagnesium bromide | Low |

This table illustrates the superior performance of lithium naphthalene in mediating the synthesis of acetylenic diols compared to other agents. cdnsciencepub.com

Direct Hydroxylation Techniques for Alkyne Precursors, Including Metal-Catalyzed Approaches

Direct hydroxylation involves the addition of two hydroxyl groups across the triple bond of an alkyne precursor. wikipedia.orgaakash.ac.in This oxidation reaction can proceed through syn-dihydroxylation or anti-dihydroxylation, depending on the reagents used. aakash.ac.in

Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for the dihydroxylation of alkenes and can be adapted for alkynes. aakash.ac.inlibretexts.org These reagents typically lead to syn-addition of the hydroxyl groups. libretexts.org The reaction with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then cleaved to yield the diol. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.org For alkynes, this reaction typically yields a vicinal dicarbonyl compound upon hydrolysis. aakash.ac.in

Metal-catalyzed approaches offer milder and more selective alternatives. Platinum(II) and cationic gold(I) complexes have been identified as effective catalysts for the hydroalkoxylation and cycloisomerization of internal alkynols at room temperature. nih.govacs.org These catalysts activate the alkyne towards nucleophilic attack by water or an alcohol, facilitating the formation of hydroxylated products. acs.org Gold catalysts are particularly effective due to their high π-acidity and low oxyphilicity, allowing them to activate C-C triple bonds in the presence of oxygen-containing functional groups. acs.org

Base-Mediated Cyclization Strategies Utilizing Propargyl Alcohols

Propargyl alcohols serve as versatile starting materials for synthesizing various cyclic and acyclic compounds. sci-hub.se Base-mediated cyclization of propargylic diol-esters is an effective strategy for constructing complex molecules like oxaspirolactones. rsc.org In the context of synthesizing this compound, a related strategy could involve the intramolecular rearrangement or cyclization of a suitable propargyl alcohol precursor. For example, treatment of a compound like 3-methylhex-4-yn-3-ol with a strong base such as potassium tert-butoxide (KOtBu) can induce cyclization to form a diol structure.

Metal catalysts, including those based on palladium, can also mediate the intramolecular cyclization of propargylamides to form heterocyclic structures like oxazoles. nih.gov While not a direct synthesis of this compound, these methodologies highlight the potential for cyclization strategies in building complex molecules from propargylic precursors. The choice of catalyst and reaction conditions can direct the cyclization pathway, offering control over the final product structure. sci-hub.sersc.org

Condensation Pathways Involving Acetylene (B1199291) and Ketone Building Blocks

The Favorskii reaction provides a direct route to acetylenic alcohols and diols through the condensation of acetylene with carbonyl compounds like ketones and aldehydes. nveo.orgwikipedia.org The reaction is typically carried out under basic conditions, using catalysts such as potassium hydroxide (B78521) (KOH). nveo.orgwikipedia.org

The mechanism begins with the formation of a metal acetylide in situ from acetylene and the base. wikipedia.org This acetylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone (e.g., methyl ethyl ketone). A subsequent reaction with a second ketone molecule can lead to the formation of an acetylenic diol. cdnsciencepub.com However, a significant challenge in the direct condensation of acetylene with carbonyl compounds is the formation of side products through aldol-crotonic condensation. nveo.org

To circumvent this, a stepwise approach is often more effective. An acetylenic alcohol is first synthesized and then reacted with a second carbonyl compound to yield the desired diol. nveo.org This method generally results in higher yields of secondary-tertiary and secondary-secondary acetylenic diols. nveo.org The reaction yield is sensitive to temperature; for instance, in the synthesis of secondary-secondary diols, the yield often peaks around +10 °C, while for secondary-tertiary diols, the optimal temperature is around +20 °C. nveo.org

Table 2: Key Parameters in Favorskii Reaction for Diol Synthesis

| Parameter | Condition/Observation |

|---|---|

| Catalyst | Potassium Hydroxide (KOH) in Diethyl Ether (DEE) |

| Reactants | Acetylenic Alcohols and Carbonyl Compounds |

| Side Reactions | Aldol-crotonic condensation is prevalent with direct acetylene use. nveo.org |

| Optimal Temperature | +10°C for secondary-secondary diols; +20°C for secondary-tertiary diols. nveo.org |

Exploration of Novel Reaction Conditions for Enhanced Yield and Purity

Research into the synthesis of acetylenic diols continues to explore novel reaction conditions to improve efficiency, yield, and purity. One area of investigation is the use of alternative catalytic systems. For example, a system comprising Cu(OTf)₂/THF/TBABr has been studied for the alkynylation of ketones, demonstrating the potential of copper-based catalysts in these transformations. researchcommons.org

The choice of metallating agent in Grignard-type reactions has also been shown to be critical. The use of lithium naphthalene has been reported to provide superior yields compared to more traditional reagents like sodium naphthalene or alkyl magnesium bromides. cdnsciencepub.com This one-step synthetic method simplifies the preparation of long-chain diols. cdnsciencepub.comcdnsciencepub.com

Furthermore, solvent-free reaction conditions are being explored as part of "Green Chemistry" initiatives. Magnesium-mediated propargylation of aldehydes and ketones has been successfully carried out under solvent-free conditions, offering a more environmentally friendly approach to synthesizing related homopropargyl alcohols. researchgate.net The influence of various factors, including the catalyst amount, reaction temperature, and duration, is systematically studied to optimize the synthesis. For instance, using a CaO/NH₃/Et₂O catalytic system, the maximum yield of acetylenic diols was achieved at -25 °C. cspu.uz

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-borabicyclo[3.3.1]nonane (9-BBN) |

| Disiamylborane |

| Hydrogen peroxide |

| Methyl ethyl ketone |

| N-methylmorpholine N-oxide (NMO) |

| Osmium tetroxide (OsO₄) |

| Potassium permanganate (KMnO₄) |

| Tetrahydrofuran (THF) |

| Lithium naphthalene |

| Sodium naphthalene |

| n-Butylmagnesium bromide |

| Platinum(II) |

| Gold(I) |

| 3-methylhex-4-yn-3-ol |

| Potassium tert-butoxide (KOtBu) |

| Acetylene |

| Potassium hydroxide (KOH) |

| Diethyl Ether (DEE) |

| Copper(II) triflate (Cu(OTf)₂) |

| Tetrabutylammonium bromide (TBABr) |

| Calcium Oxide (CaO) |

Mechanistic Investigations of 3,6 Dimethyl 4 Octyne 3,6 Diol Reactivity

Chemical Transformations of the Hydroxyl Functional Groups

The two tertiary hydroxyl groups in 3,6-dimethyl-4-octyne-3,6-diol are primary sites for a variety of chemical transformations. Their reactivity is influenced by the steric hindrance of the surrounding methyl and ethyl groups and the electronic effects of the adjacent carbon-carbon triple bond.

Dehydration Mechanisms and Stereochemical Outcomes in Alkene Formation

The acid-catalyzed dehydration of this compound is a classic example of alcohol elimination to form alkenes. smolecule.com Given that the hydroxyl groups are tertiary, the reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. libretexts.org High temperatures in the presence of a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid typically favor dehydration. libretexts.orggoogle.com

The E1 mechanism would involve the initial protonation of a hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields the alkene. Due to the potential for rearrangements and the formation of multiple alkene products, controlling the stereochemical outcome can be challenging.

Alternatively, a concerted E2 mechanism could occur, particularly with a strong, sterically hindered base. This pathway involves the simultaneous removal of a proton and loss of the leaving group.

The dehydration can result in a variety of alkene products, including conjugated enynes or dienes, depending on whether one or both hydroxyl groups react. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org The formation of conjugated systems is often thermodynamically favored.

Table 1: Potential Dehydration Products and Mechanistic Pathways

| Starting Material | Condition | Plausible Mechanism | Potential Products | Stereochemical Considerations |

|---|---|---|---|---|

| This compound | H₂SO₄, Heat | E1 | 3,6-Dimethyl-5-octen-3-ol, 3,6-Dimethylocta-3,5-diene | Mixture of (E) and (Z) isomers. Trans isomers are generally more stable. |

| This compound | Strong, hindered base | E2 | 3,6-Dimethyl-5-octen-3-ol | Stereospecific, depending on the conformation of the substrate. |

Selective Oxidation Pathways to Carbonyl Compounds

The oxidation of the tertiary alcohol groups in this compound presents a challenge, as tertiary alcohols are generally resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. However, specific reagents can effect this transformation. Reagents like 2-Iodoxybenzoic acid (IBX) have been shown to be effective for the oxidation of acetylenic alcohols. researchgate.net

The reaction mechanism with an oxidant like IBX typically involves the formation of an intermediate ester-like species, followed by elimination to yield the carbonyl compound. In the case of this compound, the selective oxidation of both hydroxyl groups would lead to the formation of the corresponding α,β-acetylenic dione, 3,6-dimethyloct-4-yne-3,6-dione. This reaction must be carefully controlled to avoid oxidative cleavage of the alkyne bond, which can occur with stronger oxidizing agents like potassium permanganate (B83412) or ozone. smolecule.com

Table 2: Oxidation of this compound

| Oxidizing Agent | Expected Product | Mechanistic Notes |

|---|---|---|

| 2-Iodoxybenzoic Acid (IBX) | 3,6-Dimethyloct-4-yne-3,6-dione | Proceeds via a hypervalent iodine intermediate. Generally selective for the alcohol without cleaving the alkyne. |

| Chromium Trioxide (CrO₃) | 3,6-Dimethyloct-4-yne-3,6-dione | Jones oxidation conditions; requires careful control to prevent side reactions. smolecule.com |

| Potassium Permanganate (KMnO₄) | Oxidative Cleavage Products | Strong oxidation can lead to the cleavage of the C-C triple bond, forming carboxylic acids. |

Esterification Kinetics, Thermodynamics, and Product Selectivity

Esterification of this compound with a carboxylic acid, known as Fischer-Speier esterification, is possible but subject to significant limitations. taylorandfrancis.comwikipedia.org The reaction is an equilibrium process, typically catalyzed by a strong acid. taylorandfrancis.com However, tertiary alcohols are notoriously slow to react in Fischer esterification due to steric hindrance around the hydroxyl group, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. taylorandfrancis.comresearchgate.net

Kinetics: The rate of esterification for tertiary alcohols is significantly lower than for primary or secondary alcohols. researchgate.net This is a direct consequence of the steric bulk of the three alkyl substituents attached to the carbinol carbon, which creates a high activation energy for the formation of the tetrahedral intermediate. Enzyme-catalyzed kinetic resolutions have been explored for tertiary alcohols, but these also face challenges due to steric hindrance. researchgate.netrsc.orgnih.govjst.go.jp

Thermodynamics: The esterification reaction is reversible and thermodynamically controlled. wikipedia.orgmdpi.com To favor product formation, the equilibrium must be shifted, typically by removing water as it is formed (e.g., using a Dean-Stark apparatus) or by using a large excess of one of the reactants. taylorandfrancis.comwikipedia.org However, the competing elimination (dehydration) reaction is often a major side reaction under the acidic and heated conditions required for esterification of tertiary alcohols. taylorandfrancis.com

Product Selectivity: Due to the slow kinetics and the propensity for side reactions, achieving high yields of the diester of this compound via Fischer esterification is difficult. The mono-esterified product might be isolable under carefully controlled conditions with a stoichiometric amount of the acylating agent. More reactive acylating agents, such as acid chlorides or anhydrides, could be used under milder, base-catalyzed conditions to improve selectivity and yield, avoiding the strongly acidic environment that promotes dehydration.

Chemical Transformations of the Alkyne Functional Group

The internal carbon-carbon triple bond is another key reactive site in this compound, susceptible to various addition and cycloaddition reactions.

Mechanistic Studies of Electrophilic and Nucleophilic Additions to the Triple Bond

The reactivity of the alkyne group is influenced by the two adjacent tertiary alcohol moieties. These groups exert both steric and electronic effects that modulate the approach of reagents and the stability of intermediates.

Electrophilic Additions: Alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinylic carbocation intermediate is less stable than a corresponding alkyl carbocation. chemistrysteps.compressbooks.pub The electrophilic addition to an internal alkyne like this compound can proceed via a bridged halonium ion intermediate or a vinylic carbocation, depending on the electrophile and reaction conditions. openochem.org For example, the addition of a hydrogen halide (HX) would likely proceed via a vinylic carbocation, with the halogen adding to one of the sp-hybridized carbons and the proton to the other. Since the alkyne is symmetrical, only one regioisomer is possible upon the first addition. The presence of the hydroxyl groups may influence the reaction through intramolecular interactions or by affecting the electronic density of the triple bond.

Nucleophilic Additions: The sp-hybridized carbons of an alkyne are more electrophilic than the sp² carbons of an alkene, allowing them to undergo nucleophilic addition, especially with strong nucleophiles. msu.edunumberanalytics.com For this compound, nucleophilic attack would be sterically hindered by the bulky substituents. Such reactions are often facilitated when the alkyne is conjugated with an electron-withdrawing group, which is not the case here. However, reactions with powerful nucleophiles like organometallic reagents might be possible under forcing conditions.

Exploration of Cycloaddition Reactions and Their Applicability (e.g., Click Chemistry)

Cycloaddition reactions offer a powerful method for constructing cyclic structures. The internal alkyne of this compound can serve as a dienophile or a dipolarophile in such transformations.

[3+2] Cycloadditions (Huisgen Cycloaddition): The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org While the most common variant, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is generally limited to terminal alkynes, the ruthenium-catalyzed version (RuAAC) can effectively mediate the reaction of internal alkynes with azides, leading to fully substituted 1,4,5-triazoles. wikipedia.orgnih.govnih.gov A thermal, uncatalyzed cycloaddition is also possible but typically requires high temperatures and may result in a mixture of regioisomers. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a metal-free click reaction that relies on the high ring strain of a cyclic alkyne to accelerate the reaction with an azide. magtech.com.cnbeilstein-journals.org As this compound is an acyclic, unstrained alkyne, it is not a suitable substrate for SPAAC in its native form. nih.gov

Diels-Alder Reactions: The alkyne can also act as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene. These reactions typically require high temperatures or Lewis acid catalysis to proceed, especially with an unactivated alkyne. The reaction would lead to the formation of a six-membered ring containing a double bond.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reagent | Catalyst | Expected Product Type |

|---|---|---|---|

| Huisgen [3+2] Cycloaddition | Organic Azide (e.g., Benzyl Azide) | Ruthenium Complex (e.g., Cp*RuCl(PPh₃)₂) | 1,4,5-Trisubstituted 1,2,3-Triazole |

| Huisgen [3+2] Cycloaddition | Organic Azide (e.g., Benzyl Azide) | Heat | Mixture of 1,4,5-Trisubstituted 1,2,3-Triazole regioisomers |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene) | Heat / Lewis Acid | Substituted Cyclohexadiene derivative |

Influence of Molecular Structure on Reaction Energetics and Transition States

The reactivity of this compound is fundamentally dictated by the interplay of its alkyne and hydroxyl functional groups. The molecular structure, characterized by a linear alkyne core flanked by two tertiary alcohol groups, introduces significant steric hindrance that profoundly impacts reaction energetics and the geometry of transition states.

The carbon-carbon triple bond of the alkyne is a region of high electron density, making it susceptible to electrophilic addition reactions. However, the presence of two bulky dimethylhydroxymethyl groups at the 3 and 6 positions sterically shields the alkyne. This steric hindrance raises the activation energy for reactions that require direct access to the triple bond, such as catalytic hydrogenation or halogenation. The transition states for these reactions would be destabilized due to steric repulsion between the incoming reagent and the methyl and ethyl groups on the diol.

In contrast, reactions involving the hydroxyl groups, such as esterification or etherification, are also subject to steric effects. The tertiary nature of the alcohol groups makes S_N2-type reactions at the carbinol carbon highly unfavorable due to the high energy of the crowded five-coordinate transition state. Reactions proceeding through a carbocation intermediate (S_N1-type) are more plausible, as the tertiary carbocation would be relatively stable. However, the stability of such an intermediate would be influenced by the electron-withdrawing effect of the nearby alkyne.

Computational studies on related, less hindered acetylenic diols could provide insight into the likely energetic penalties associated with the steric bulk of this compound. For instance, comparing the calculated activation barriers for the addition of a reagent to a simpler alkyne diol versus this compound would quantify the steric impact.

Hypothetical Reaction Energetics Data for Alkyne Addition

| Reactant System | Hypothetical Activation Energy (kcal/mol) | Key Structural Feature Influencing Energetics |

| Acetylene (B1199291) + H₂ | ~40-50 | Unhindered alkyne |

| 2-Butyne + H₂ | ~35-45 | Minor steric hindrance from methyl groups |

| This compound + H₂ | >50 (Estimated) | Significant steric hindrance from tertiary alcohol groups |

Role of Hydrogen Bonding Interactions and Solvent Systems in Reactivity

The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding plays a critical role in its reactivity, both intramolecularly and intermolecularly with solvent molecules.

Intramolecular Hydrogen Bonding: The geometry of the molecule may allow for intramolecular hydrogen bonding between one hydroxyl group and the oxygen of the other, or potentially with the π-system of the alkyne. Such interactions can influence the conformation of the molecule, potentially affecting the accessibility of the reactive sites and the stability of transition states. For instance, an intramolecular hydrogen bond could rigidify the structure, pre-organizing it for a specific reaction pathway and thereby lowering the entropic cost of reaching the transition state.

Intermolecular Hydrogen Bonding and Solvent Effects: The choice of solvent can dramatically alter the reactivity of this compound.

Protic Solvents: In protic solvents like water or alcohols, the solvent molecules can form strong hydrogen bonds with the hydroxyl groups of the diol. smolecule.com This solvation can stabilize the ground state of the molecule, potentially increasing the activation energy for reactions where these hydrogen bonds must be broken. Conversely, for reactions involving charged intermediates or transition states, protic solvents can provide stabilization through hydrogen bonding, thereby lowering the activation barrier. For example, in an S_N1-type reaction, a protic solvent would be expected to stabilize the departing leaving group and the carbocation intermediate.

Aprotic Solvents: In aprotic solvents, which cannot act as hydrogen bond donors, the intermolecular hydrogen bonding between diol molecules may become more significant, potentially leading to aggregation. Polar aprotic solvents, such as DMSO or DMF, can act as hydrogen bond acceptors, interacting with the hydroxyl protons of the diol. This interaction can increase the nucleophilicity of the oxygen atoms, potentially facilitating reactions where the alcohol acts as a nucleophile.

The interplay between the solute and solvent constitutes a complex system where the solvent is not merely a passive medium but an active participant in the reaction mechanism. Computational models, such as those employing explicit solvent molecules or continuum solvation models, would be necessary to accurately predict the energetic landscape of reactions involving this compound in different solvent environments.

Expected Influence of Solvent on Reactivity

| Solvent Type | Predominant Interaction with Diol | Expected Effect on Reactivity |

| Protic (e.g., Water, Methanol) | Strong H-bonding with hydroxyl groups | Stabilization of ground state; stabilization of charged transition states |

| Polar Aprotic (e.g., DMSO, Acetone) | H-bond acceptor from hydroxyl groups | Increased nucleophilicity of hydroxyl oxygen |

| Nonpolar (e.g., Hexane, Toluene) | Weak van der Waals forces | Minimal specific solvent effects; potential for solute aggregation |

This table provides a generalized overview of expected solvent effects based on the functional groups of this compound.

Structural Modification and Analogue Development of 3,6 Dimethyl 4 Octyne 3,6 Diol

Synthesis and Comparative Analysis of Branched Aliphatic Diol Analogues

An important structural analogue of 3,6-dimethyl-4-octyne-3,6-diol is 2,6-dimethylocta-1,7-dien-3,6-diol. nih.gov Both compounds share the same molecular formula, C₁₀H₁₈O₂, and possess hydroxyl groups at key positions. nih.gov The fundamental difference lies in the core carbon chain: the alkyne (triple bond) in this compound is replaced by a conjugated diene (two double bonds) system in its analogue.

This structural substitution has significant physicochemical consequences. The alkyne group in the parent compound imparts a linear and rigid geometry to that section of the molecule. In contrast, the diene system in 2,6-dimethylocta-1,7-dien-3,6-diol allows for greater conformational flexibility. This diene is a known natural product, found in plants like grapes (Vitis vinifera) and has been identified as a fatty alcohol. ymdb.canist.gov The synthesis of such compounds can be achieved stereoselectively, yielding specific enantiomers which are important in the study of natural product chemistry. researchgate.net

Table 1: Comparative Analysis of Alkyne vs. Diene Analogues

| Property | This compound | 2,6-Dimethylocta-1,7-dien-3,6-diol |

| Molecular Formula | C₁₀H₁₈O₂ nist.gov | C₁₀H₁₈O₂ nih.gov |

| Key Functional Group | Alkyne (C≡C) nist.gov | Conjugated Diene (C=C-C=C) |

| Molecular Geometry | Linear and rigid at alkyne core | Greater conformational flexibility |

| Natural Occurrence | Primarily a synthetic intermediate | Found in various plants, e.g., grapes |

Altering the carbon chain length provides another avenue for modifying the properties of acetylenic diols. A well-studied, shorter-chain analogue is 2,5-dimethyl-3-hexyne-2,5-diol (B86746), which has the chemical formula C₈H₁₄O₂. ontosight.ainih.gov This compound can be synthesized through the reaction of acetylene (B1199291) with acetone, often in the presence of a potassium hydroxide (B78521) catalyst. nih.govchemicalbook.com

Compared to this compound, the shorter hexyne backbone in 2,5-dimethyl-3-hexyne-2,5-diol influences its physical properties. For instance, 2,5-dimethyl-3-hexyne-2,5-diol is a white crystalline solid with a melting point of approximately 94.5°C and a boiling point of 205.5°C. chemicalbook.com Both compounds are soluble in water, acetone, and alcohol. chemicalbook.com The shorter chain length generally leads to a higher melting point and different solubility characteristics. These analogues, including 2,5-dimethyl-3-hexyne-2,5-diol, serve as valuable intermediates in the synthesis of pharmaceuticals and as crosslinking agents in the production of materials like adhesives and coatings. ontosight.aiguidechem.com

Table 2: Physical Properties of Analogues with Varied Chain Lengths

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₁₈O₂ nist.gov | 170.25 nist.gov | 52.0 - 55.0 tcichemicals.com | 375 - 376 (Reduced Pressure) nist.gov |

| 2,5-Dimethyl-3-hexyne-2,5-diol | C₈H₁₄O₂ nih.gov | 142.20 nih.gov | 94.5 chemicalbook.com | 205.5 chemicalbook.com |

Derivatization Strategies for Enhanced or Tuned Functionality

The hydroxyl groups of this compound are primary sites for derivatization, allowing for the attachment of various functional groups. These strategies are employed to enhance or tune the molecule's properties for specific applications, such as improving its performance as a dispersant or serving as a monomer for polymerization.

The two hydroxyl groups on this compound can be readily converted into ethers and esters.

Ether Derivatives: Ethoxylation is a common method for producing ether derivatives. This involves reacting the diol with ethylene (B1197577) oxide. The resulting ethoxylated substances of acetylene glycols, including derivatives of this compound, are used as components in dispersants. googleapis.comgoogle.com The length of the polyoxyethylene chains (the 'm' and 'n' values in the chemical formula) can be controlled to adjust the water solubility and foaming properties of the final product. google.com

Ester Derivatives: Esterification can be achieved by reacting the diol with acid anhydrides or acyl chlorides. For example, the acetylation of a closely related analogue, 3,6-dimethyl-1-octin-3-ol, is accomplished using acetic anhydride (B1165640) to produce the corresponding acetate (B1210297) ester with high yield. google.com Similar reactions can be applied to this compound to create diesters, which can function as novel scent compounds or specialized chemical intermediates. google.com

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an excellent building block (monomer) for condensation polymerization. The presence of the acetylenic bond within the polymer backbone introduces unique properties to the resulting material.

This compound is listed as an appropriate acetylenic glycol for the preparation of acetylenically unsaturated polyesters. google.com.na These polymers are synthesized through the condensation polymerization of the diol with a diacyl chloride, such as isophthaloyl chloride. google.com.na The resulting polyesters contain the rigid, unsaturated alkyne unit in their repeating structure, which can influence the thermal and mechanical properties of the polymer. These materials have potential applications as films, fibers, and adhesives. google.com.na Furthermore, the diol can also be used in the synthesis of other polymers, such as polycarbonates. google.com.na

Advanced Spectroscopic and Chromatographic Characterization of 3,6 Dimethyl 4 Octyne 3,6 Diol

High-Resolution Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of 3,6-Dimethyl-4-octyne-3,6-diol is characterized by several key absorption bands. nist.gov A prominent, broad absorption in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups. libretexts.org The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the methyl and ethyl groups are observed in the 2800-3000 cm⁻¹ range.

A crucial, though sometimes weak, absorption band for the internal alkyne C≡C triple bond stretch is expected in the 2100-2250 cm⁻¹ region. libretexts.org The intensity of this peak can be low due to the symmetrical substitution around the triple bond, which results in a small change in the dipole moment during vibration. libretexts.org

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C≡C stretching vibration in symmetrically substituted alkynes, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. This makes Raman spectroscopy an invaluable tool for confirming the presence and electronic environment of the alkyne functionality in this compound.

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | ~3400 (broad) | Infrared |

| C-H Stretch | 2800-3000 | Infrared, Raman |

| C≡C Stretch | 2100-2250 | Raman (strong), Infrared (weak) |

Mass Spectrometric Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information. nist.govnist.gov

The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) of 170.25. chemspider.com However, for alcohols, the molecular ion peak can be weak or even absent due to facile fragmentation. libretexts.org

Key fragmentation pathways for this compound under EI conditions include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. libretexts.org This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da) from the molecular ion.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is another characteristic fragmentation for alcohols, leading to a peak at m/z [M-18]⁺. libretexts.org

Cleavage at the alkyne: The molecule can also fragment at the propargylic positions, leading to various charged species.

A study on the TMS-ether derivatives of related acetylenic diols showed that fragmentation patterns could be influenced by interactions between the functional groups. scribd.com The analysis of the metastable-ion and collisionally activated dissociation (CAD) mass spectra of these derivatives helps in understanding the complex fragmentation mechanisms. scribd.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z |

| [C₁₀H₁₈O₂]⁺ | Molecular Ion | 170 |

| [C₈H₁₃O₂]⁺ | [M - C₂H₅]⁺ | 141 |

| [C₁₀H₁₆O]⁺ | [M - H₂O]⁺ | 152 |

| [C₉H₁₅O₂]⁺ | [M - CH₃]⁺ | 155 |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. ipb.ptuni-regensburg.de For this compound, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide unambiguous assignments of its constitution and insights into its conformation.

The ¹H NMR spectrum would show distinct signals for the different proton environments. The hydroxyl protons (-OH) would appear as a singlet, the chemical shift of which is dependent on concentration and solvent. The methylene (B1212753) protons (-CH₂) of the ethyl groups would appear as a quartet, and the methyl protons (-CH₃) of the ethyl groups would be a triplet. The protons of the two methyl groups attached to the carbinol carbons would appear as a singlet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. chemicalbook.com The carbons of the alkyne bond would resonate in the range of 80-90 ppm. The two tertiary carbinol carbons (C-OH) would appear further downfield. The carbons of the ethyl and methyl groups would have characteristic shifts in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |

| C≡C | sp | 80-90 |

| C-OH | sp³ | 65-75 |

| -CH₂- | sp³ | 25-35 |

| -CH₃ (on C-OH) | sp³ | 20-30 |

| -CH₃ (ethyl) | sp³ | 10-15 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For this compound, a key aspect to be investigated by X-ray crystallography is the nature and extent of intermolecular hydrogen bonding involving the two hydroxyl groups. This would reveal how the molecules pack in the crystal lattice and would explain some of the macroscopic properties of the solid, such as its melting point. The conformation of the molecule in the solid state, particularly the torsion angles around the single bonds, would also be precisely determined. The structure of related alkyne-metal complexes has been investigated using X-ray diffraction, highlighting the importance of this technique in understanding the solid-state arrangement. acs.org

Development of High-Performance Chromatographic Methods for Purity Assessment and Separation

High-performance chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. researchgate.net A GC method would be developed to achieve baseline separation of this compound from any starting materials, byproducts, or degradation products. The mass spectrometer detector would then provide mass spectra for each separated component, allowing for their positive identification. The purity of the compound is often reported based on GC analysis. tcichemicals.comfishersci.ca

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for the analysis of this compound. A UV detector could be used if the compound has a chromophore, although for a simple alkyne diol, a refractive index detector or an evaporative light scattering detector might be more appropriate. In some cases, column chromatography is used for purification. sci-hub.se

The development of robust and validated chromatographic methods is crucial for quality control in both research and any potential industrial applications of this compound.

Computational Chemistry and Theoretical Studies on 3,6 Dimethyl 4 Octyne 3,6 Diol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The presence of two hydroxyl (-OH) groups at the C3 and C6 positions introduces significant polarity and the capacity for hydrogen bonding. smolecule.com These groups, along with the alkyne bond, are the primary contributors to the molecule's reactivity. Computational methods can quantify the distribution of electron density, highlighting the electronegative oxygen atoms as centers of negative partial charge and the hydroxyl hydrogens as centers of positive partial charge.

Reactivity descriptors, often derived from density functional theory (DFT) calculations, can predict the molecule's behavior in chemical reactions. While detailed studies on this specific molecule are not widely published, general computed properties are available and provide a preliminary assessment of its characteristics.

Table 1: Computed Properties for 3,6-Dimethyl-4-octyne-3,6-diol

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 40.46 Ų | chemscene.com |

| LogP | 1.3118 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

These descriptors suggest moderate polarity and the potential for both donating and accepting hydrogen bonds, which is consistent with its diol structure.

Conformational Analysis and Molecular Dynamics Simulations of Inter- and Intramolecular Interactions

The conformational landscape of this compound is largely governed by the rigid alkyne group, which imparts a linear geometry to the central C4-C5 segment of the molecule. This rigidity limits the number of accessible conformations compared to more flexible aliphatic diols. The primary sources of conformational flexibility are the rotations around the C3-C4 and C5-C6 single bonds.

Molecular dynamics (MD) simulations could be employed to study the molecule's dynamic behavior and its interactions with its environment. Key interactions include:

Intramolecular Hydrogen Bonding: Depending on the conformation, a hydrogen bond could potentially form between the two hydroxyl groups, although this is sterically less likely given the distance imposed by the alkyne bond.

Intermolecular Hydrogen Bonding: The hydroxyl groups are readily available to form strong hydrogen bonds with solvent molecules or other molecules of the same compound. smolecule.com

Coordination Interactions: The π-electrons of the alkyne bond and the lone pairs on the hydroxyl oxygen atoms can act as ligands, coordinating to metal centers. Studies have shown that the hydroxyl groups of α-hydroxyacetylenes can coordinate directly to platinum(II) centers, forming stable complexes. cdnsciencepub.com This type of interaction is crucial in its role as a catalyst inhibitor in hydrosilylation reactions. mdpi.com

In applied contexts, such as its use as a lapping oil additive, its intermolecular interactions are critical. The polarity and hydrogen bonding capability determine its solubility and adsorption onto surfaces. google.comgoogle.com

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, such as NMR, IR, and mass spectra. These predictions can then be validated against experimental data to confirm the molecular structure and understand its spectroscopic features.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals (Experimental) | Reference |

|---|---|---|

| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak or absent due to symmetry) | nist.gov |

| ¹³C NMR | δ ≈ 70–75 ppm (C-OH), δ ≈ 85–90 ppm (sp-hybridized carbons) | chemicalbook.com |

| Mass Spec (EI) | Data available on NIST Chemistry WebBook | nist.govnist.gov |

The experimental IR spectrum available from the NIST database shows a prominent broad absorption in the O-H stretching region, characteristic of hydrogen-bonded hydroxyl groups. nist.gov The C≡C triple bond stretch is expected to be weak or absent in the IR spectrum due to the molecule's near-symmetrical structure, which results in a very small change in the dipole moment during the stretching vibration.

Theoretical calculations using methods like DFT can predict these vibrational frequencies and NMR chemical shifts. A comparison between the calculated and experimental spectra serves as a benchmark for the accuracy of the computational model. For instance, a computed IR spectrum would be expected to reproduce the O-H stretching frequency and confirm the low intensity of the C≡C stretch. Similarly, predicted ¹³C NMR shifts would be validated against the experimental values of approximately 70-75 ppm for the carbons bearing the hydroxyl groups and 85-90 ppm for the alkyne carbons. chemicalbook.com

Modeling of Reaction Mechanisms and Transition States to Elucidate Kinetic and Thermodynamic Profiles

The dual functionality of this compound allows it to participate in a variety of chemical reactions typical for alcohols and alkynes. ontosight.aismolecule.com Computational modeling can elucidate the detailed mechanisms, identify transition states, and calculate the kinetic and thermodynamic parameters for these transformations.

Common reactions include:

Oxidation: The tertiary alcohol groups can be oxidized, though this typically requires harsh conditions.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. smolecule.com

Addition to the Alkyne: The triple bond can undergo addition reactions, although it is sterically hindered by the adjacent quaternary carbons.

Coordination Chemistry: As mentioned, the molecule can act as a ligand for transition metals. cdnsciencepub.com The formation of a complex, such as trans-[PtCl₂(this compound)], involves the coordination of the alkyne's π-system and the hydroxyl groups to the platinum center. cdnsciencepub.com

Theoretical modeling of such a coordination reaction would involve calculating the energies of the reactants, the transition state, and the final complex. This would reveal the reaction's thermodynamic favorability (enthalpy and Gibbs free energy of reaction) and its kinetic barrier (activation energy). Such studies can clarify the role of the ligand in stabilizing the metal center and explain its function as an inhibitor in certain catalytic cycles. mdpi.com

Ligand Binding and Interaction Modeling in Simulated Biological Environments

While not a primary pharmaceutical agent, this compound has been noted to interact with biological molecules. Specifically, it can modulate the activity of enzymes involved in lipid metabolism, such as lipases and esterases.

Molecular docking and simulation techniques are ideal for exploring these interactions. In a typical modeling study, the 3D structure of the target enzyme (e.g., a lipase) would be obtained from a protein database or homology modeling. This compound would then be "docked" into the enzyme's active site computationally.

These simulations can predict:

Binding Pose: The preferred orientation and conformation of the molecule within the active site.

Binding Affinity: A calculated score representing the strength of the interaction, which can be correlated with inhibition or activation constants.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other forces that stabilize the enzyme-ligand complex.

For example, modeling could show the hydroxyl groups of this compound forming hydrogen bonds with key amino acid residues in the active site of a lipase, while the hydrocarbon backbone engages in hydrophobic interactions. Such studies would provide a molecular-level hypothesis for its observed effects on enzyme activity, guiding further experimental investigation.

Biological and Biochemical Interactions of 3,6 Dimethyl 4 Octyne 3,6 Diol

Molecular Mechanisms of Action in Biological Systems

Elucidation of Binding Interactions with Enzymes and Receptors

There is no specific scientific literature available that elucidates the binding interactions of 3,6-Dimethyl-4-octyne-3,6-diol with specific enzymes or receptors. While its surfactant properties suggest potential non-specific interactions with proteins, detailed studies identifying binding sites, affinities, or kinetics are not found in the public domain.

Modulation of Enzyme Activity, Including Lipases, Esterases, Kinases, and Phosphatases

No peer-reviewed studies containing quantitative data (e.g., IC₅₀ or Kᵢ values) on the modulation of lipases, esterases, kinases, or phosphatases by this compound could be identified. General statements about potential interactions exist on commercial websites, but these are not substantiated by experimental evidence in scientific journals.

Cellular Effects and Perturbations in Signal Transduction Pathways

Analysis of Influence on Gene Expression Profiles

There are no available studies, such as microarray or RNA-sequencing analyses, that document the influence of this compound on global or targeted gene expression profiles in any cell type.

Intracellular Transport, Distribution, and Subcellular Localization Studies

No published research was found that investigates the mechanisms of intracellular transport, distribution, or specific subcellular localization of this compound. Its physical properties suggest it may interact with lipid membranes, but this has not been experimentally verified in localization studies.

Involvement in Metabolic Pathways and Alterations in Metabolic Flux (e.g., Lipid Metabolism)

The chemical compound this compound has been noted for its interactions within biological systems, particularly concerning metabolic pathways. Research indicates its primary involvement is associated with lipid metabolism. The compound is understood to interact with key enzymes that govern the breakdown and synthesis of lipids.

The structural characteristics of this compound, which include hydroxyl groups, allow for the formation of hydrogen bonds with proteins, including enzymes. This interaction can lead to conformational changes in the protein structure, which in turn can influence their function and activity.

While the overarching impact on lipid metabolism is indicated, detailed quantitative data on the specific alterations to lipid profiles or the extent of metabolic flux changes are not extensively documented in publicly available research.

Investigation of Toxicological Profiles and Induced Cellular Responses

The toxicological profile of this compound has been a subject of investigation, revealing a dose-dependent effect on cellular systems. At lower concentrations, some studies suggest potential beneficial effects, such as enhanced lipid metabolism and a reduction in inflammation markers. However, at high doses, the compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity, as observed in animal models. A threshold effect has been noted, where the physiological impact of the compound changes significantly beyond a certain concentration.

According to some safety data sheets, this compound is not classified as a carcinogen, germ cell mutagen, or a reproductive toxicant.

The cellular responses to this compound are diverse and contingent on the cell type and the concentration of the compound. The compound has been shown to influence critical cellular processes by modulating cell signaling pathways. This includes the modulation of the activity of kinases and phosphatases, which are key regulators of a vast number of signaling cascades.

By affecting these signaling pathways, this compound can lead to changes in gene expression profiles. These alterations in gene expression can, in turn, impact fundamental cellular functions such as proliferation, differentiation, and apoptosis (programmed cell death). The molecular mechanism for this influence on gene expression may involve interactions with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Environmental Fate and Degradation Pathways of 3,6 Dimethyl 4 Octyne 3,6 Diol

Assessment of Persistence and Stability in Various Environmental Compartments

The persistence of 3,6-dimethyl-4-octyne-3,6-diol in the environment is a key factor in its risk profile. While comprehensive data on its half-life in soil, water, and air are not widely available, assessments indicate it is not readily biodegradable. lawbc.com The molecule is considered stable under normal environmental conditions. hpc-standards.us

In laboratory settings, the compound is relatively stable but can undergo degradation over time, particularly when exposed to heat and light. Its chemical structure, specifically the alkyne group, imparts significant thermal stability, with decomposition occurring at temperatures above 200°C. This suggests a degree of persistence in various environmental compartments, barring specific degradation mechanisms. According to some safety data sheets, the environmental impact of the compound has not been fully investigated, and specific data on its persistence and degradability are listed as unavailable. hpc-standards.us

| Environmental Factor | Observed Stability / Persistence | Source |

|---|---|---|

| Biodegradability | Not readily biodegradable | lawbc.com |

| General Conditions | Stable under normal conditions | hpc-standards.us |

| Light and Heat | Can degrade over time when exposed | |

| Thermal Stability | High; decomposition >200°C |

Bioremediation Potential and Microbial Degradation Mechanisms

The potential for bioremediation of this compound appears limited due to its resistance to microbial breakdown. It is classified as not readily biodegradable, which poses challenges for natural attenuation in contaminated environments. lawbc.com

For related chemical structures, microbial degradation, when it occurs, often begins with the oxidation of the hydrocarbon chain. nih.gov This process typically transforms the compound into more water-soluble and less toxic substances, such as fatty alcohols and acids. nih.gov Another potential, though unconfirmed for this specific compound, pathway for acetylenic compounds is microbial hydrolysis to form vicinal diols (vic-diols). rug.nl

However, the presence of certain surfactants can sometimes enhance the bioavailability of hydrophobic contaminants for microbial degradation. researchgate.net Conversely, high concentrations of some surfactants, including related acetylenic diols, may inhibit microbial activity due to osmotic pressure effects. researchgate.net Studies on other alkenes have shown that the alkyne functional group can act as an inhibitor to the enzymatic machinery of some microbes, which could contribute to its persistence. asm.org

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) in Aquatic and Atmospheric Systems

Abiotic processes are likely to play a role in the environmental degradation of this compound. Research indicates that the compound can degrade when exposed to light, suggesting that photolysis is a potential degradation pathway in aquatic systems and the atmosphere. Thermal degradation is also a possibility, although the molecule's high thermal stability means this would require significant temperatures.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another plausible abiotic degradation route, particularly given the presence of hydroxyl groups. rug.nl For some related compounds, hydrolysis can lead to the formation of diols. rug.nl However, specific kinetic data, such as the rate of photolysis or hydrolysis for this compound under various environmental conditions, is not currently available in scientific literature.

Environmental Impact Assessment and Potential for Bioaccumulation

The environmental impact assessment for this compound highlights potential risks, particularly concerning its bioaccumulation. According to an assessment by the U.S. Environmental Protection Agency (EPA), the bioaccumulation potential for this compound is expected to be high. lawbc.com This suggests that the substance could accumulate in the tissues of living organisms to concentrations higher than those in the surrounding environment.

| Parameter | Assessment Finding | Source |

|---|---|---|

| Bioaccumulation Potential | Expected to be high | lawbc.com |

| PBT Classification | Does not meet criteria for PBT classification | hpc-standards.us |

| Aquatic Toxicity (Related Compounds) | Moderate acute and chronic toxicity to aquatic organisms; high toxicity to aquatic plants | lawbc.com |

Applications in Advanced Materials Science and Catalysis

Utilization as a Monomeric Unit in Polymer Synthesis and Material Engineering

The bifunctional nature of 3,6-Dimethyl-4-octyne-3,6-diol, possessing both hydroxyl and alkyne groups, makes it a valuable monomeric unit in the synthesis of specialized polymers. mdpi.com Researchers have successfully incorporated this diol into polymer backbones to create materials with unique properties.

One notable application is in the synthesis of n-type conjugated polymers for organic electronics. In a study focused on creating new semiconductors for organic field-effect transistors (OFETs), this compound was used as a starting material in the synthesis of a selenophene-based monomer. ampp.org This monomer was then polymerized with a naphthalene (B1677914) diimide (NDI) derivative to yield a high molecular weight polymer, ePNDIBS, which exhibited promising characteristics for use in electronic devices. ampp.org

| Polymer Synthesis Property | Finding |

| Monomer Reactant | This compound |

| Intermediate Product | 3,6-Dimethyl-selenolo[3,2-b]selenophene |

| Final Polymer | ePNDIBS (a poly(naphthalene diimide)) |

| Resulting Polymer Molecular Weight (Mw) | 106.5 kDa |

| Application | n-channel organic field-effect transistors (OFETs) |

This table showcases the role of this compound in the synthesis of a specific n-type conjugated polymer.

Incorporation into Thermoplastic and Crystalline Polymer Systems for Performance Enhancement

Beyond its use as a primary monomer, this compound is also incorporated into existing polymer systems to enhance their performance. Its relatively low melting point (52.0 - 55.0 °C) allows it to be melt-blended with various thermoplastics. tcichemicals.comcymitquimica.com

A key application in this area is its use in the creation of long-life silicone mixtures. By incorporating a hydrosilylation catalyst into molten this compound, a solid, crystalline catalyst system is formed at room temperature. ijcsi.pro This system can be easily dispersed into silicone formulations. Upon heating, the diol melts and releases the active catalyst, allowing for controlled curing of the silicone rubber. ijcsi.pro This method provides enhanced stability and a longer pot life for the silicone mixture. ijcsi.pro

Another example of its performance-enhancing capabilities is its inclusion in mold release films. In such applications, the diol can be part of a polymer solution used to create a release layer, demonstrating its utility in improving the processing and handling of polymeric materials.

Function as a Component or Modifier in Catalytic Systems (e.g., Hydrosilylation)

The compound this compound plays a crucial role as a component and modifier in various catalytic systems, most notably in platinum-catalyzed hydrosilylation reactions. ijcsi.pro Hydrosilylation is a fundamental process in the silicone industry for cross-linking silicone polymers. google.com

As mentioned previously, the diol can act as a solid solvent or carrier for platinum-based catalysts. ijcsi.pro This allows for the creation of latent catalyst systems that are inactive at room temperature and become active only upon heating. ijcsi.pro This "on-demand" catalytic activity is highly desirable in many industrial processes, preventing premature curing and extending the working life of reactive silicone formulations. ijcsi.pro

The mechanism of inhibition and subsequent activation is based on the melting of the diol matrix. Below its melting point, the platinum catalyst is encapsulated and largely unavailable for reaction. Once the temperature is raised, the molten diol releases the catalyst, initiating the hydrosilylation reaction.

| Catalytic System Parameter | Observation |

| Catalyst Type | Platinum-based hydrosilylation catalysts |

| Function of Diol | Solid carrier/matrix for the catalyst |

| Activation Mechanism | Melting of the diol to release the active catalyst |

| Advantage | Creates a latent catalyst system with a long pot life |

This table summarizes the function of this compound in modifying hydrosilylation catalyst systems.

Surface Chemistry Applications and Interface Modification for Functional Materials

The unique structure of this compound, with its hydrophilic hydroxyl groups and hydrophobic hydrocarbon backbone, lends itself to applications in surface chemistry and interface modification. mdpi.com Its ability to act as a surfactant and wetting agent is particularly noteworthy.

In the manufacturing of glass fibers, for instance, this diol is used as a component in glass fiber-treating agents. These agents are crucial for ensuring proper adhesion between the glass fibers and the polymer matrix in composite materials. The diol's surface-active properties likely contribute to better wetting of the glass surface by the treating agent, leading to a more uniform and effective coating.

Furthermore, its role as a foam controlling agent in aqueous formulations has been explored. researchgate.net By modifying surface tension, it can influence the formation and stability of foam, a critical factor in many industrial processes such as the application of coatings and inks. researchgate.net

Development of Formulations for Specialized Industrial Applications (e.g., as a PTR and surface quality improver)

A significant industrial application of this compound is in the formulation of corrosion inhibitors, particularly for the pickling of steel and in galvanizing processes. Acetylenic alcohols, in general, are known to be effective corrosion inhibitors in acidic environments. ampp.org

The mechanism of inhibition is believed to involve the adsorption of the acetylenic alcohol onto the metal surface. The triple bond of the alkyne group interacts with the metal's d-orbitals, forming a protective film that shields the metal from the corrosive acid. ampp.org The presence of hydroxyl groups can further enhance this protective action through hydrogen bonding, leading to a more robust inhibitor layer. ampp.org

In one patented application, this compound is listed as a component in a corrosion inhibitor formulation used for the regeneration of plastic diaphragms in industrial processes that involve mineral acids. google.com This highlights its effectiveness in protecting equipment from acid-induced corrosion. The use of such inhibitors is crucial for saving the base metal during processes like acid pickling.

| Industrial Application | Function of this compound | Proposed Mechanism |

| Acid Pickling of Steel | Corrosion Inhibitor (Pickling Inhibitor) | Adsorption onto the metal surface via the alkyne's triple bond, forming a protective layer. ampp.org |

| Galvanizing Processes | Corrosion Inhibitor | Formation of a protective film to prevent excessive dissolution of the base metal in cleaning baths. |

| Regeneration of Industrial Diaphragms | Component of Corrosion Inhibitor Formulation | Protection of equipment from corrosive mineral acids. google.com |

This table details the application of this compound as a pickling and galvanizing inhibitor and surface quality improver.

Future Research Directions and Emerging Trends for 3,6 Dimethyl 4 Octyne 3,6 Diol

Development of Green Chemistry-Compliant Synthetic Routes

The traditional synthesis of acetylenic diols often involves the Favorsky reaction, which can be accompanied by side reactions such as aldol-crotonic condensation, leading to the formation of by-products and complicating purification processes. nveo.org Modern synthetic chemistry is increasingly focused on developing "green" alternatives that are more efficient, produce less waste, and utilize renewable resources.

One promising avenue is the use of calcium carbide (CaC₂), an inexpensive and readily available resource, as the acetylene (B1199291) source for the synthesis of acetylenic alcohols. rsc.org This approach can proceed under mild conditions without the need for metal catalysts, aligning with the principles of green chemistry. rsc.org Research into adapting this methodology for the one-pot synthesis of 3,6-dimethyl-4-octyne-3,6-diol from the corresponding ketones and acetylene generated from calcium carbide could offer a more sustainable production route.

Another green approach involves biocatalysis. The biosynthesis of structurally diverse diols has been demonstrated by combining oxidative and reductive enzymatic reactions. nih.gov A potential biosynthetic pathway for this compound could be designed by leveraging amino acid metabolism, where one hydroxyl group is formed through oxidative hydroxylation and the other through a series of enzymatic steps including deamination, decarboxylation, and reduction. nih.gov

| Synthetic Approach | Description | Potential Advantages |

| Calcium Carbide-based Synthesis | Utilizes CaC₂ as a renewable acetylene source for reaction with ketones. rsc.org | Inexpensive starting material, mild reaction conditions, potential for metal-catalyst-free synthesis. |

| Biocatalytic Synthesis | Employs enzymatic pathways, potentially starting from amino acid precursors, to construct the diol structure. nih.gov | High stereoselectivity, use of renewable feedstocks, environmentally benign reaction conditions. |

| Improved Favorsky Reaction | Optimization of the traditional Favorsky reaction using alternative solvents and catalysts to minimize by-products. nveo.org | Utilizes established chemical principles while improving efficiency and reducing waste. |

Exploration of Enantioselective Synthesis and Chiral Applications

The two stereogenic centers at the C3 and C6 positions of this compound mean that it can exist as chiral isomers. The enantioselective synthesis of such chiral tertiary propargylic alcohols is a significant area of research, as these molecules are valuable precursors for the synthesis of complex, biologically active compounds. nih.govresearchgate.net

Several catalytic asymmetric synthesis methods are being explored for the preparation of chiral propargylic alcohols. nih.gov These include the use of chiral ligands with metal catalysts, such as zinc, to control the stereochemical outcome of the addition of alkynes to ketones. organic-chemistry.org For instance, N-methylephedrine can be used as a chiral additive in the synthesis of propargylic alcohols. organic-chemistry.org Another approach involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts in the benzoin (B196080) reaction between aldehydes and ynones to produce highly enantioenriched tertiary alkynyl carbinols. nih.gov

The development of methods for the kinetic resolution of racemic propargylic alcohols, using enzymes like lipases, also presents a viable route to obtaining enantiomerically pure forms of this compound. acs.orgresearchgate.net These chiral diols have potential applications as chiral auxiliaries or ligands in other asymmetric syntheses. researchgate.netnih.gov

| Enantioselective Strategy | Description | Key Features |